3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one
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Overview
Description
3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one is a heterocyclic compound that contains an oxadiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one typically involves the reaction of ethylamine with ethylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting microbial growth or modulating biochemical pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-[(methylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one
- 3-Propyl-5-[(propylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one
Uniqueness
3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one is unique due to its specific ethyl and ethylsulfanyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, as it may exhibit different properties compared to its analogs.
Properties
IUPAC Name |
3-ethyl-5-(ethylsulfanylmethyl)-1,3,5-oxadiazinan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-3-9-5-12-6-10(8(9)11)7-13-4-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWDYXVXXNCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1COCN(C1=O)CSCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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